molecular formula C18H16ClNO B15294967 alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5

alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5

Cat. No.: B15294967
M. Wt: 302.8 g/mol
InChI Key: ROMDRFVOHSEQMP-SQJASTRZSA-N
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Description

alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5: is a deuterated compound used primarily in proteomics research. It has the molecular formula C18H11D5ClNO and a molecular weight of 302.81 g/mol . This compound is a stable isotope-labeled analog of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride, which is often used in various chemical and biological studies.

Preparation Methods

The synthesis of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves several steps. The primary synthetic route includes the reaction of pyridine with benzophenone in the presence of a deuterating agent to introduce deuterium atoms. The reaction conditions typically involve the use of a strong acid like hydrochloric acid to form the hydrochloride salt

Chemical Reactions Analysis

alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 undergoes various chemical reactions, including:

Scientific Research Applications

alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 involves its interaction with specific molecular targets. It primarily acts by binding to proteins and altering their structure and function. The pathways involved include various enzymatic reactions and protein-protein interactions .

Comparison with Similar Compounds

alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

This compound’s uniqueness lies in its deuterium labeling, which makes it particularly valuable for research applications requiring high precision and stability.

Properties

Molecular Formula

C18H16ClNO

Molecular Weight

302.8 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-phenyl-pyridin-2-ylmethanol;hydrochloride

InChI

InChI=1S/C18H15NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-14,20H;1H/i1D,3D,4D,9D,10D;

InChI Key

ROMDRFVOHSEQMP-SQJASTRZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=N3)O)[2H])[2H].Cl

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O.Cl

Origin of Product

United States

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